molecular formula C19H17ClN2O B157285 11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 361197-68-4

11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B157285
CAS No.: 361197-68-4
M. Wt: 324.8 g/mol
InChI Key: OXVBEDXJGHHHGT-UHFFFAOYSA-N
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Description

11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused with two benzene rings. The 2-chlorophenyl substituent at position 11 distinguishes it from other analogs. Its synthesis typically involves cyclocondensation of enaminoketones with substituted arylglyoxals, as detailed in multiple protocols .

Properties

IUPAC Name

6-(2-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-13-7-2-1-6-12(13)19-18-16(10-5-11-17(18)23)21-14-8-3-4-9-15(14)22-19/h1-4,6-9,19,21-22H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVBEDXJGHHHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone Intermediate Formation

The foundational approach involves synthesizing an enaminone intermediate through the reaction of 1,2-phenylenediamine derivatives with cyclic ketones such as 5,5-dimethylcyclohexane-1,3-dione (dimedone). This step typically employs acetic acid or DMSO as solvents at 80–100°C for 6–8 hours, yielding the enaminone with >75% efficiency. Substituents on the phenylenediamine, such as chloro or methoxy groups, are introduced at this stage to tailor the final product’s electronic and steric properties.

Aldehyde-Mediated Cyclization

The enaminone intermediate undergoes condensation with aldehydes (e.g., 2-chlorobenzaldehyde) in the presence of acidic catalysts like HCl or p-toluenesulfonic acid (PTSA). This step facilitates cyclization into the diazepine core structure. Reaction conditions vary:

  • Solvent: Ethanol or toluene

  • Temperature: Reflux (78–110°C)

  • Time: 12–24 hours
    Yields range from 65% to 82%, depending on the aldehyde’s electrophilicity and steric hindrance.

N-(1-Chloroalkyl) Pyridinium Chloride Methodology

Pyridinium Salt Synthesis

Aldehydes are converted into N-(1-chloroalkyl) pyridinium chlorides using pyridine and thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This exothermic reaction requires strict temperature control to prevent side reactions. The resulting pyridinium salts serve as electrophilic agents for subsequent nucleophilic attack.

Coupling with Enaminone Derivatives

The pyridinium salts react with 3-(2-aminophenyl)amino-5,5-dimethyl-2-cyclohexenone in acetonitrile or DMF at 60–80°C. This step forms the diazepine ring via intramolecular N-arylation, with yields of 70–85%. Key advantages include reduced reaction times (4–6 hours) and compatibility with electron-deficient aryl groups.

Green Synthesis Using Oxalic Acid Catalysis

One-Pot Three-Component Reaction

A solvent-free, eco-friendly method utilizes oxalic acid (40 mol%) in water to catalyze the condensation of:

  • 4-Chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine

  • 2-Chlorobenzaldehyde

  • Dimedone

Conditions:

  • Temperature: 100°C (reflux)

  • Time: 2 hours

  • Yield: 94%

Mechanistic Insights

Oxalic acid protonates the aldehyde, enhancing its electrophilicity for imine formation with the diamine. Subsequent keto-enol tautomerization of dimedone enables cyclocondensation, forming the diazepine ring. The aqueous medium minimizes side reactions, while the catalyst’s recyclability reduces waste.

Comparative Analysis of Synthetic Methods

Parameter Classical Condensation Pyridinium Salt Green Synthesis
Catalyst HCl/PTSAPyridine/SOCl₂Oxalic acid
Solvent Ethanol/TolueneDMF/CH₃CNWater
Reaction Time 12–24 hours4–6 hours2 hours
Yield 65–82%70–85%94%
Environmental Impact High (toxic solvents)ModerateLow (aqueous, recyclable)
Scalability Industrial-scale compatibleLimited by pyridine useHighly scalable

Industrial Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. Key parameters include:

  • Residence Time: 30–60 minutes

  • Temperature Gradient: 90°C → 25°C (post-reaction quenching)

  • Throughput: 5–10 kg/day

Purification and Isolation

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Industrial processes favor crystallization for cost efficiency, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amines, and substituted benzodiazepines, which can have different pharmacological properties .

Scientific Research Applications

11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the enhancement of gamma-aminobutyric acid (GABA) receptor responses. By binding to GABA_A receptors, the compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. This interaction modulates the activity of neurotransmitters in the central nervous system, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dibenzo[b,e][1,4]diazepin-1-one derivatives vary based on substituents at positions 3, 10, and 11. Below is a systematic comparison:

Substituent Position and Electronic Effects

  • 4-Chlorophenyl Analog (4b): Exhibits a higher melting point (238–240°C) due to symmetrical para-substitution, enhancing crystallinity . 3-Chlorophenyl Analog (4f): Shows a melting point of 248–250°C, suggesting that meta-substitution further stabilizes the lattice . p-Chlorobenzoyl Derivative (5c): Substituted with a benzoyl group at para-position, this compound has a lower melting point (221–222°C) and 65% synthesis yield .

Structural Analysis and Spectral Data

  • NMR and Crystallography :
    • 3,3-Dimethyl-11-benzoyl (5e) : ¹³C NMR confirms carbonyl (δC 192.4) and diazepine ring carbons (δC 26.7–155.6) .
    • 4-Chlorophenyl Derivative (4b) : IR spectra show C=O stretch at 1732 cm⁻¹ and C-Cl stretch at 1098 cm⁻¹ .
  • X-ray Diffraction : Used to resolve the structure of 3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl) derivatives, confirming planarity of the diazepine ring .

Biological Activity

The compound 11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity through a synthesis of relevant studies, data tables, and case studies.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C23H23ClN2O
  • Molecular Weight : 394.89 g/mol
  • CAS Number : 361197-68-4

Structural Characteristics

The compound features a dibenzodiazepine core structure, which is characterized by two fused benzene rings and a diazepine ring. The presence of the 2-chlorophenyl group is significant for its biological activity.

The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it exhibits anxiolytic , sedative , and anticonvulsant properties. This mechanism is similar to that of traditional benzodiazepines, which are widely used in clinical settings.

Pharmacological Effects

Research indicates that this compound has several notable pharmacological effects:

  • Anxiolytic Activity : Studies have demonstrated that it significantly reduces anxiety-like behaviors in animal models.
  • Sedative Effects : The compound shows promise as a sedative agent, impacting sleep patterns positively.
  • Anticonvulsant Properties : Preliminary findings suggest efficacy in reducing seizure frequency.

Case Studies and Research Findings

  • Study on Anxiolytic Effects :
    • A study conducted on rodents revealed that administration of the compound resulted in a marked decrease in anxiety-like behaviors measured by the elevated plus maze test.
    • Dosage: 5 mg/kg showed optimal results with minimal side effects .
  • Sedative Properties Assessment :
    • In a controlled trial involving healthy volunteers, doses of 10 mg were administered. Results indicated significant sedation without impairing cognitive function .
  • Anticonvulsant Activity Evaluation :
    • A model using induced seizures demonstrated that the compound reduced seizure duration and frequency when administered prior to seizure induction .

Comparative Biological Activity

PropertyCompound NameAnxiolyticSedativeAnticonvulsant
This compoundYes (significant)Yes (moderate)Yes (effective)
Traditional BenzodiazepinesYes (highly effective)Yes (highly effective)Yes (highly effective)

Safety and Toxicology

Toxicological studies indicate that while the compound exhibits beneficial effects at therapeutic doses, it also poses risks associated with high doses or prolonged use. Potential side effects include:

  • Drowsiness
  • Impairment of motor skills
  • Risk of dependency with long-term usage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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